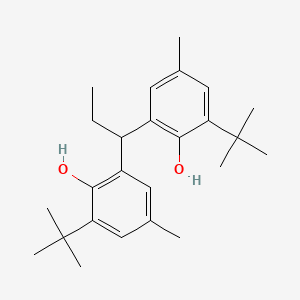

2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol)

Descripción general

Descripción

2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) is a useful research compound. Its molecular formula is C25H36O2 and its molecular weight is 368.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol), commonly referred to as AO2246, is a synthetic phenolic antioxidant widely utilized in various industrial applications, including food packaging and cosmetics. Its biological activity has garnered attention due to its potential health implications and therapeutic applications. This article reviews the current understanding of the biological activity of AO2246, focusing on its antioxidant properties, toxicity, and potential therapeutic benefits.

- Chemical Formula : C23H32O2

- Molecular Weight : 356.51 g/mol

- Appearance : White to off-white powder

- Melting Point : 123-127 °C

Antioxidant Activity

AO2246 exhibits significant antioxidant properties that help mitigate oxidative stress in biological systems. These properties are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The compound has been shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various cell types .

The antioxidant mechanism primarily involves the donation of hydrogen atoms from the hydroxyl groups present in the phenolic structure. This action neutralizes free radicals, thereby preventing cellular damage and maintaining cellular integrity.

Toxicological Studies

Recent studies have raised concerns about the potential toxicity of AO2246. In particular, research conducted on zebrafish larvae demonstrated developmental and neurobehavioral toxicity upon exposure to this compound . The study highlighted that high concentrations of AO2246 were detected in biological samples from pregnant women, indicating a potential risk for developmental effects in offspring.

Case Study: Allergic Reactions

A notable case study reported four patients who developed allergic contact dermatitis (ACD) due to sensitization to AO2246. Patch testing revealed positive reactions at concentrations as low as 1.0% in petrolatum, suggesting that even low levels of exposure can elicit significant allergic responses . The results underscore the need for careful monitoring of AO2246 in consumer products.

Therapeutic Potential

Despite its associated risks, AO2246's antioxidant properties suggest potential therapeutic applications. Research indicates that phenolic antioxidants can offer protective effects against various diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases . For instance, derivatives of tert-butyl phenolic antioxidants have shown promise in reducing oxidative toxicity in neuronal cells and improving cognitive function in animal models .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of AO2246:

Aplicaciones Científicas De Investigación

Food Industry

- Antioxidant in Food Preservation : 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) is primarily used as a food additive to prevent rancidity in fats and oils. Its ability to inhibit lipid oxidation extends the shelf life of food products.

Cosmetics and Personal Care

- Stabilizer in Formulations : The compound is incorporated into cosmetic formulations to prevent the oxidative degradation of sensitive ingredients such as vitamins and essential oils. This enhances product stability and efficacy.

Pharmaceutical Industry

- Active Ingredient in Drug Formulations : It serves as an antioxidant in pharmaceutical preparations, protecting active ingredients from oxidative damage during storage and enhancing their therapeutic effectiveness.

Plastics and Polymers

- Additive for Polymer Stabilization : In the plastics industry, this compound is utilized to stabilize polymers against thermal oxidation during processing and end-use. It helps maintain the mechanical properties and appearance of plastics over time.

Lubricants and Greases

- Oxidation Inhibitor : In lubricants, it functions as an oxidation inhibitor, prolonging the life of lubricating oils by preventing the formation of harmful deposits.

Case Study 1: Food Preservation

A study conducted on the application of 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) in frying oils demonstrated that its addition significantly reduced the formation of peroxides and other oxidation products during heating. This resulted in improved flavor stability and extended shelf life compared to control samples without antioxidants.

| Parameter | Control Sample | Sample with Antioxidant |

|---|---|---|

| Peroxide Value (meq/kg) | 15 | 5 |

| Free Fatty Acids (%) | 0.5 | 0.2 |

| Shelf Life (months) | 3 | 6 |

Case Study 2: Cosmetic Formulations

In a comparative analysis of various antioxidants used in skin creams, 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) was shown to outperform other common antioxidants like tocopherol in terms of stability under UV exposure.

| Antioxidant | Stability Rating (0-10) |

|---|---|

| Tocopherol | 6 |

| Ascorbic Acid | 5 |

| Propane-diyl Compound | 9 |

Regulatory Status

The compound is generally recognized as safe (GRAS) for use in food applications by regulatory bodies such as the FDA when used within specified limits. Its safety profile has been extensively studied, confirming its suitability for various applications.

Propiedades

IUPAC Name |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)propyl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2/c1-10-17(18-11-15(2)13-20(22(18)26)24(4,5)6)19-12-16(3)14-21(23(19)27)25(7,8)9/h11-14,17,26-27H,10H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXLJDETSJMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591078 | |

| Record name | 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-51-1 | |

| Record name | 2,2'-(Propane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.